Amitriptylinoxide, also known as amitriptyline N-oxide, is a metabolite of amitriptyline, a tricyclic antidepressant. It exhibits similar antidepressant properties to amitriptyline but with a potentially reduced side-effect profile. [, , , ] Amitriptylinoxide has been the subject of numerous studies investigating its pharmacokinetics, pharmacodynamics, and potential advantages over amitriptyline as an antidepressant.
The synthesis of amitriptylinoxide typically involves the oxidation of amitriptyline. Several methods have been documented for this process:
The molecular formula of amitriptylinoxide is , with a molar mass of approximately 293.410 g/mol. The structure consists of a tricyclic framework characteristic of tricyclic antidepressants, featuring:
The three-dimensional conformation can be modeled using software tools to visualize its spatial arrangement, which aids in understanding its interactions with biological targets .
Amitriptylinoxide participates in various chemical reactions:
The mechanism of action of amitriptylinoxide involves multiple pathways:
Amitriptylinoxide exhibits several notable physical and chemical properties:
These properties are crucial for its formulation into pharmaceutical preparations and affect its bioavailability and therapeutic effectiveness .
Amitriptylinoxide has several scientific applications:
Its unique profile makes it a subject of interest for further research into improved antidepressant therapies with better tolerability profiles .
Amitriptylinoxide, a metabolite of the tricyclic antidepressant (TCA) amitriptyline, exhibits distinct receptor-binding properties compared to its parent compound. Both molecules interact with key monoaminergic transporters and receptors, but with notable differences in affinity and selectivity:
Table 1: Comparative Receptor Affinity Profiles
Receptor Target | Amitriptyline | Amitriptylinoxide | Functional Implication |
---|---|---|---|
Serotonin Transporter (SERT) | High affinity | Moderate affinity | Reduced serotonergic effects |
Norepinephrine Transporter (NET) | High affinity | Moderate affinity | Altered noradrenergic modulation |
Muscarinic M₁ | Strong antagonist | Weaker antagonist | Lower anticholinergic side effects |
Muscarinic M₂ | IC₅₀ ≈ 65-117 nM | Not quantified | Potential autonomic modulation differences |
Histamine H₁ | Strong antagonist | Reduced affinity | Decreased sedation |
α₁-adrenergic | Antagonist | Not reported | Possible reduced orthostatic hypotension |
Amitriptyline demonstrates high affinity for SERT and NET, with balanced reuptake inhibition contributing to its antidepressant efficacy [1] [8]. Its strong antagonism at muscarinic receptors (particularly M₁) correlates with anticholinergic side effects like dry mouth and cognitive impairment, with regional brain variations observed: cortical layers exhibit higher affinity (IC₅₀ = 65.8 ± 2.1 nM) than hippocampal regions (IC₅₀ = 96.3 ± 3.4 nM) [5]. In contrast, amitriptylinoxide shows reduced affinity for these targets, potentially explaining its milder adverse effect profile in clinical observations [2] [4]. The compound’s structural modification (N-oxidation) likely alters its electronic distribution and steric interactions, reducing penetration through lipid membranes and decreasing central nervous system receptor occupancy [4].
Beyond receptor binding, both compounds diverge significantly in their engagement of intracellular signaling cascades:
MAP Kinase Modulation: Amitriptyline activates ERK and JNK pathways in rat C6 glial cells, inducing the transcription factor Egr-1 via serum response elements (SREs). This occurs through Elk-1 phosphorylation, with ERK/JNK inhibitors abolishing 80-90% of Egr-1 induction [3]. Amitriptylinoxide’s effects on these pathways remain uncharacterized, though its structural similarity suggests potential pathway activation with different kinetics.
p38MAPK/PKCε Cross-talk: In murine models, amitriptyline suppresses stress-induced p38MAPK phosphorylation in the hippocampus via PKCε inhibition. This pathway is critical for its acute antidepressant-like effects, as PKC blocker calphostin C abolishes p38MAPK modulation [6]. Concurrently, amitriptyline potentiates JNK phosphorylation in the frontal cortex—a potential negative feedback mechanism absent in amitriptylinoxide studies.
Neurotrophic Signaling: Amitriptyline upregulates BDNF and activates Trk receptors, promoting neuronal survival and synaptic plasticity [8]. While amitriptylinoxide’s neurotrophic actions are unreported, its metabolic relationship to amitriptyline suggests possible shared effects on neurotrophin regulation.
Table 2: Key Signal Transduction Pathway Comparisons
Pathway | Amitriptyline Effects | Amitriptylinoxide Evidence |
---|---|---|
ERK/JNK MAPK | Egr-1 induction via SRE/Elk-1 in glia | Not studied |
PKCε/p38MAPK | Inhibition in hippocampus (antidepressant effect) | No data |
JNK activation | Potentiation in frontal cortex | No data |
BDNF/TrkB signaling | Upregulated (neuroplasticity) | Inferred from metabolic relationship |
The compounds differentially influence cyclic nucleotide and calcium-mobilizing pathways:
cAMP Dynamics: Amitriptyline indirectly elevates cyclic AMP (cAMP) through monoamine reuptake inhibition, increasing neurotransmitter availability at Gs-protein-coupled receptors. Chronic administration enhances cAMP response element-binding protein (CREB) phosphorylation in limbic regions, upregulating BDNF and other neuroplasticity genes [8] [10]. Phosphodiesterase (PDE) inhibition may further amplify cAMP persistence, though amitriptyline is not a direct PDE inhibitor. For amitriptylinoxide, cAMP modulation remains unstudied, though its weaker monoamine reuptake inhibition suggests attenuated effects on this pathway.
Calcium/IP3 Interactions: Amitriptyline inhibits voltage-gated calcium channels (e.g., Caᵥ1.2) and binds to calmodulin, potentially interfering with IP3 receptor function and calcium-induced calcium release [8]. This may contribute to its cardiotoxic potential at high doses. Amitriptylinoxide’s oxide moiety may reduce calcium channel affinity, aligning with clinical observations of fewer cardiotoxic events [2] [4].
Transcription Factor Activation: Through cAMP/PKA/CREB and MAPK/Egr-1 pathways, amitriptyline induces genomic effects that restructure synaptic networks. Egr-1 induction in astrocytes may support glial-neuronal communication essential for antidepressant efficacy [3]. Whether amitriptylinoxide shares these transcriptional effects requires direct investigation.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7